molecular formula C9H15N B12093373 (Cyclopropylmethyl)(2-methylbut-3-yn-2-yl)amine

(Cyclopropylmethyl)(2-methylbut-3-yn-2-yl)amine

Cat. No.: B12093373
M. Wt: 137.22 g/mol
InChI Key: PYLDTTNMCYHNCG-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(2-methylbut-3-yn-2-yl)amine is a chemical compound with the molecular formula C9H15N. It is a member of the amine family, characterized by the presence of a cyclopropylmethyl group and a 2-methylbut-3-yn-2-yl group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(2-methylbut-3-yn-2-yl)amine typically involves the reaction of cyclopropylmethylamine with 2-methylbut-3-yn-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(2-methylbut-3-yn-2-yl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, alkylating agents, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Cyclopropylmethyl)(2-methylbut-3-yn-2-yl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(2-methylbut-3-yn-2-yl)amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbut-3-yn-2-amine: A structurally related compound with similar reactivity and applications.

    Cyclopropylmethylamine: Shares the cyclopropylmethyl group and exhibits comparable chemical behavior.

    1,1-Dimethylpropargylamine: Another related amine with similar functional groups and reactivity.

Uniqueness

(Cyclopropylmethyl)(2-methylbut-3-yn-2-yl)amine is unique due to the combination of the cyclopropylmethyl and 2-methylbut-3-yn-2-yl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications, distinguishing it from other similar amines.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-methylbut-3-yn-2-amine

InChI

InChI=1S/C9H15N/c1-4-9(2,3)10-7-8-5-6-8/h1,8,10H,5-7H2,2-3H3

InChI Key

PYLDTTNMCYHNCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NCC1CC1

Origin of Product

United States

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